molecular formula C6H6BNO2 B13991861 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine CAS No. 906673-21-0

1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine

Cat. No.: B13991861
CAS No.: 906673-21-0
M. Wt: 134.93 g/mol
InChI Key: PZKUQGQYWIYGFK-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine is a chemical compound with the molecular formula C6H6BNO2 and a molecular weight of 134.93 g/mol . This compound is part of the oxaborole family, which is characterized by the presence of a boron atom within a heterocyclic ring structure. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its boron-containing structure.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to form reversible covalent bonds with biological targets sets it apart from other boron-containing compounds .

Properties

CAS No.

906673-21-0

Molecular Formula

C6H6BNO2

Molecular Weight

134.93 g/mol

IUPAC Name

1-hydroxy-3H-oxaborolo[4,3-c]pyridine

InChI

InChI=1S/C6H6BNO2/c9-7-6-1-2-8-3-5(6)4-10-7/h1-3,9H,4H2

InChI Key

PZKUQGQYWIYGFK-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=NC=C2)O

Origin of Product

United States

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